6-Azaspiro[3.5]nonan-8-ol
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Overview
Description
6-Azaspiro[3.5]nonan-8-ol is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spirocyclic structure, which consists of a nitrogen atom incorporated into a nonane ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-8-ol can be achieved through several synthetic routes. One common method involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol, and finally, the Boc protecting group is removed using hydrochloric acid in ethyl acetate to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Azaspiro[3.5]nonan-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzyme active sites, inhibiting their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.5]nonan-9-ol: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group.
6-Azaspiro[3.5]nonan-2-ol hydrochloride: This compound is a hydrochloride salt with a hydroxyl group at a different position on the spirocyclic ring.
Uniqueness
6-Azaspiro[3.5]nonan-8-ol is unique due to its specific hydroxyl group position, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-4-8(2-1-3-8)6-9-5-7/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBBQABLOWGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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